Fmoc-D-Thr(Trt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-D-Thr(Trt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Abstract
This in-depth technical guide provides a comprehensive overview of the physicochemical properties and strategic applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, commonly known as Fmoc-D-Thr(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this critical chiral building block. It offers field-proven insights into its utilization in Solid-Phase Peptide Synthesis (SPPS), including detailed, self-validating protocols for coupling and deprotection. The guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Through a combination of tabulated data, visual diagrams, and step-by-step methodologies, this whitepaper serves as an essential resource for the synthesis of complex, D-amino acid-containing peptides.
Introduction: The Strategic Importance of D-Amino Acids and Trityl Protection
The incorporation of D-amino acids into peptide sequences is a powerful strategy in modern drug design and development. Peptides containing D-amino acids are often significantly more resistant to enzymatic degradation by endogenous proteases, which primarily recognize L-isomers.[1][2] This enhanced metabolic stability can lead to a longer in vivo half-life and improved therapeutic efficacy.[2] Fmoc-D-Thr(Trt)-OH is a key reagent that enables the precise introduction of a D-threonine residue into a growing peptide chain using the versatile and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1][3]
The selection of the side-chain protecting group is paramount for a successful synthesis. Fmoc-D-Thr(Trt)-OH employs a trityl (Trt) group to protect the hydroxyl functionality of the D-threonine side chain. The bulky and acid-labile trityl group offers two distinct advantages:
-
Steric Hindrance: It effectively prevents undesirable side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.
-
Orthogonality: The Trt group is stable under the basic conditions required for the removal of the N-α-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), ensuring selective deprotection at the appropriate stages of the synthesis.[4]
This orthogonal protection scheme is fundamental to the successful assembly of complex peptides. This guide will explore the detailed physicochemical properties of Fmoc-D-Thr(Trt)-OH and provide robust protocols for its effective use.
Physicochemical Properties of Fmoc-D-Thr(Trt)-OH
A thorough understanding of the physicochemical properties of Fmoc-D-Thr(Trt)-OH is essential for its proper handling, storage, and application in peptide synthesis.
Core Identification and Physical Characteristics
The fundamental properties of Fmoc-D-Thr(Trt)-OH are summarized in the table below, with a comparison to its L-enantiomer for reference.
| Property | Fmoc-D-Thr(Trt)-OH | Fmoc-L-Thr(Trt)-OH |
| Synonyms | Fmoc-D-Thr(Trt)-OH, N-α-Fmoc-O-trityl-D-threonine | Fmoc-Thr(Trt)-OH, N-α-Fmoc-O-trityl-L-threonine |
| CAS Number | 682800-84-6[5] | 133180-01-5[6] |
| Molecular Formula | C₃₈H₃₃NO₅[5] | C₃₈H₃₃NO₅[6] |
| Molecular Weight | 583.67 g/mol [3] | 583.67 g/mol [7] |
| Appearance | Off-white to brown crystals/powder[3][5] | White to light brown powder[6] |
| Melting Point | 70-75 °C[5] | 70-85 °C[7][8] |
| Optical Rotation | [α]₂₀/D = +25.5 ± 2º (c=1 in Ethyl Acetate)[5] | [α]₂₀/D = -23 to -28º (c=1 in Ethyl Acetate)[6] |
Solubility Profile
Fmoc-D-Thr(Trt)-OH exhibits good solubility in common organic solvents used in SPPS, a crucial factor for efficient coupling reactions.[5] While extensive quantitative data is not widely published, qualitative solubility is well-established.
| Solvent | Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. High solubility facilitates high-concentration reactions.[9][10] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, with similar solvating properties.[10] |
| Dichloromethane (DCM) | Soluble | Good solubility, often used for resin swelling and washing steps. |
| Ethyl Acetate (EtOAc) | Soluble | Used for optical rotation measurements, indicating good solubility.[5][6] |
| Chloroform (CHCl₃) | Soluble | Generally soluble, similar to other Fmoc-amino acids. |
Expert Insight: The trityl group generally enhances the solubility of protected amino acids in organic solvents compared to their unprotected or tBu-protected counterparts, which is advantageous for preventing aggregation during synthesis.[5][9]
Spectroscopic Data
Spectroscopic analysis is critical for identity confirmation and quality control. Below is a summary of the expected spectral characteristics for Fmoc-D-Thr(Trt)-OH.
Table 3: Predicted NMR Spectroscopic Data (¹H and ¹³C) (Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Group | 7.20 - 7.80 (aromatic protons) | 120 - 145 (aromatic carbons) |
| 4.10 - 4.40 (CH, CH₂) | ~67 (Fmoc-CH), ~47 (Fmoc-CH₂) | |
| Trityl Group | 7.10 - 7.50 (aromatic protons) | 125 - 145 (aromatic carbons) |
| ~87 (Trityl quaternary C) | ||
| D-Threonine Backbone | ~4.20 (α-H), ~4.00 (β-H) | ~60 (α-C), ~75 (β-C) |
| ~1.20 (γ-CH₃) | ~20 (γ-CH₃) | |
| Carboxylic Acid | 10.0 - 12.0 (broad singlet) | ~172-176 (C=O) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Assignment | Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~3000-2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 |
| C=O Stretch (Urethane) | ~1690 |
| C=C Stretch (Aromatic) | ~1600, ~1480, ~1450 |
| C-O Stretch (Ether) | ~1070 |
Note: The identity of Fmoc-D-Thr(Trt)-OH is typically confirmed by IR spectroscopy, with commercial products often noted as "passes test," indicating the presence of these key functional groups.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of Fmoc-D-Thr(Trt)-OH into a peptide sequence relies on a systematic and well-understood workflow. This section details the critical steps, from N-α-Fmoc deprotection to the final cleavage of the Trt group.
The SPPS Cycle: A Visual Overview
The iterative process of adding an amino acid residue in Fmoc-based SPPS is a foundational concept.
Figure 1: The iterative workflow for solid-phase peptide synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing checkpoints and rationale for each step.
Protocol 1: N-α-Fmoc Group Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
High-purity DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes.
-
Causality: The initial short treatment rapidly removes the bulk of the Fmoc groups. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy (~301 nm) in automated synthesizers.
-
-
Final Deprotection: Drain the solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.
-
Causality: A second, longer treatment ensures complete removal of the Fmoc group, which is critical to prevent deletion sequences. Incomplete deprotection can be a sign of peptide aggregation.[11]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove piperidine and the fulvene adduct.
-
Trustworthiness: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A colorimetric test (e.g., Kaiser test) can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Protocol 2: Coupling of Fmoc-D-Thr(Trt)-OH
Objective: To couple the free carboxyl group of Fmoc-D-Thr(Trt)-OH to the newly exposed N-terminal amine of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-D-Thr(Trt)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA); 6-10 equivalents)
-
High-purity DMF
Procedure:
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Thr(Trt)-OH and the coupling reagent (e.g., HATU) in DMF. Add the base (DIPEA) to initiate the activation. Allow the pre-activation to proceed for 2-5 minutes.
-
Expertise: Pre-activation is crucial to form the highly reactive O-acylisourea intermediate (with carbodiimides) or the active ester (with uronium/aminium salts), ensuring a rapid and efficient coupling reaction. For sterically hindered couplings, HATU is often preferred over HBTU.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Causality: The duration of the coupling reaction is a balance between achieving complete acylation and minimizing potential side reactions. While D-amino acids are generally stable, prolonged exposure to basic conditions during activation can increase the risk of epimerization for some sensitive residues, although this is less pronounced for threonine compared to histidine or cysteine.[12]
-
-
Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
Trustworthiness: This in-process control validates the completion of the reaction. If the test is positive, the coupling step should be repeated ("double coupling").
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Figure 2: Simplified workflow for the amino acid activation and coupling step.
Final Cleavage and Trityl Deprotection
Objective: To simultaneously cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Trt group from D-threonine.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (e.g., "Reagent B": TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[13]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin). Agitate gently at room temperature for 2-3 hours.
-
Expertise: The Trt group is highly labile to TFA. Scavengers are critical. Triisopropylsilane (TIPS) is highly effective at irreversibly trapping the stable trityl cation, preventing its re-attachment to the threonine hydroxyl group or alkylation of other sensitive residues like tryptophan or methionine.[14][15] The yellow color often observed during cleavage is indicative of the presence of the trityl cation.[16]
-
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing a large volume (~10x) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Stability, Storage, and Handling
-
Storage: Fmoc-D-Thr(Trt)-OH should be stored in a cool, dry place. For long-term storage, temperatures of -20°C to 4°C are recommended to maintain its stability and prevent degradation.[5][8][17]
-
Handling: As a fine powder, standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation.
-
Stability: The compound is stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., amines), and the Trityl group is sensitive to acidic conditions. Care should be taken to avoid exposure to these conditions during storage and handling.
Conclusion
Fmoc-D-Thr(Trt)-OH is an indispensable building block for the synthesis of D-amino acid-containing peptides. Its well-defined physicochemical properties, coupled with the strategic advantages of the Fmoc/Trt orthogonal protection scheme, provide a reliable pathway for creating metabolically stable peptide therapeutics. The bulky, acid-labile trityl group not only ensures effective protection of the threonine side chain but also contributes to higher purity of the final peptide product by minimizing side reactions. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable reagent into their synthetic strategies, advancing the frontiers of peptide chemistry and drug discovery.
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-
ScienceOpen. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 20, 2026, from [Link]
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Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 20, 2026, from [Link]
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Wiley-VCH. (2008). Supporting Information. Retrieved January 20, 2026, from [Link]
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IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
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Organic Process Research & Development. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved January 20, 2026, from [Link]
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